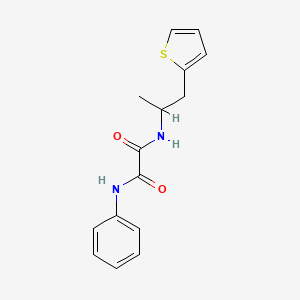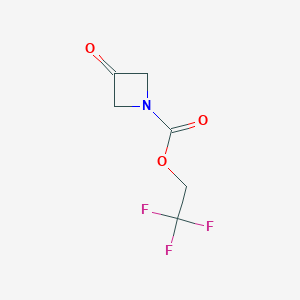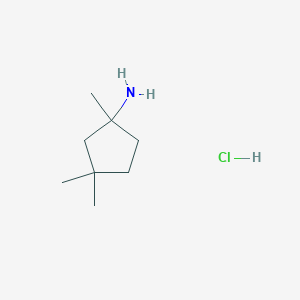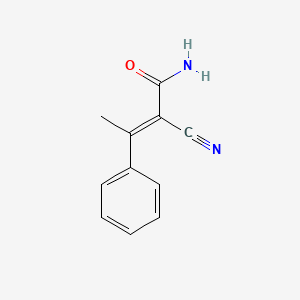
N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide” is a complex organic compound. Based on its name, it likely contains a phenyl group, a thiophene group, and an oxalamide group . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom . Oxalamide is a functional group containing a carbonyl group flanked by two amide groups .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions take place. Thiophene compounds are known to undergo reactions such as halogenation, oxidation, and metal-catalyzed cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : N1-phenyl-N2-(1-(thiophen-2-yl)propan-2-yl)oxalamide has been synthesized using various techniques, including one-pot synthetic approaches and nucleophilic addition-elimination reactions. These methods are crucial for producing oxalamides and related compounds efficiently (Mamedov et al., 2016).
Characterization Methods : The characterization of compounds similar to this compound, such as various hydroxy pyrazolines, involves techniques like IR, NMR, and Mass Spectrometry. These methods are vital for confirming the structure and properties of the synthesized compounds (Parveen et al., 2008).
Molecular Docking Studies : For compounds structurally related to this compound, molecular docking studies are conducted to understand their interaction with biological targets. This research is essential for predicting potential medical applications (Pessoa‐Mahana et al., 2012).
Photophysical and Computational Analysis
Photophysical Properties : Research on similar thiophene substituted compounds has been done to explore their photophysical properties, essential for applications in photonic, sensor, and optoelectronic devices. This includes studies on excited state dipole moments and HOMO-LUMO energy gap (Naik et al., 2019).
Computational Analysis : Computational methods like Density Functional Theory are used to study the thermodynamic properties and Fukui functions of compounds akin to this compound. These analyses help in understanding the chemical reactivity and stability of the molecule (Uppal et al., 2019).
Biological and Pharmacological Studies
Biological Activity Evaluation : Though direct studies on this compound are limited, related compounds have been evaluated for various biological activities, including their potential as anti-tumor agents. This demonstrates the significance of such compounds in therapeutic research (Gomha et al., 2016).
Antimicrobial Studies : Similar compounds have been synthesized and tested for their antimicrobial properties against various bacterial and fungal strains. This suggests a potential application of this compound in the development of new antimicrobial agents (Patel & Patel, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-phenyl-N'-(1-thiophen-2-ylpropan-2-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11(10-13-8-5-9-20-13)16-14(18)15(19)17-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBSDFFMBKLLNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)NC(=O)C(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[5-(2-methoxy-2-oxoethoxy)-1-oxoisoquinolin-2-yl]acetyl]amino]benzoate](/img/structure/B2364372.png)

![N-[1-(4-methylphenyl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2364374.png)

![3-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-1,2,5-thiadiazole](/img/structure/B2364378.png)



![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)

![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)


![N-cyclohexyl-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2364391.png)